molecular formula C12H13ClN2O B2474284 (2-Phenoxypyridin-4-yl)methanamine hydrochloride CAS No. 1909309-76-7

(2-Phenoxypyridin-4-yl)methanamine hydrochloride

Cat. No.: B2474284
CAS No.: 1909309-76-7
M. Wt: 236.7
InChI Key: DFPKSHHLTWTWBL-UHFFFAOYSA-N
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Description

(2-Phenoxypyridin-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C12H13ClN2O. It is a hydrochloride salt form of (2-Phenoxypyridin-4-yl)methanamine, which is characterized by the presence of a phenoxy group attached to a pyridine ring, and an amine group attached to the methylene bridge. This compound is used in various scientific research applications due to its unique chemical properties .

Properties

IUPAC Name

(2-phenoxypyridin-4-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O.ClH/c13-9-10-6-7-14-12(8-10)15-11-4-2-1-3-5-11;/h1-8H,9,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPKSHHLTWTWBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=CC(=C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909309-76-7
Record name (2-phenoxypyridin-4-yl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of (2-Phenoxypyridin-4-yl)methanamine hydrochloride typically involves the reaction of 2-phenoxypyridine with formaldehyde and ammonium chloride under specific conditions. The reaction is carried out in an organic solvent such as ethanol, and the product is then purified through crystallization or other purification techniques . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

(2-Phenoxypyridin-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(2-Phenoxypyridin-4-yl)methanamine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2-Phenoxypyridin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenoxy group can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

(2-Phenoxypyridin-4-yl)methanamine hydrochloride can be compared with similar compounds such as:

The uniqueness of this compound lies in its phenoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Biological Activity

(2-Phenoxypyridin-4-yl)methanamine hydrochloride, with the CAS number 1909309-76-7, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its effects on cancer cells, antiparasitic activity, and potential mechanisms of action.

Chemical Structure and Properties

The compound features a phenoxy group attached to a pyridine ring, which is known to influence its biological activity. The hydrochloride form enhances its solubility and stability in biological systems.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including:

  • Breast Cancer (MCF-7)
  • Lung Cancer (A549)
  • Leukemia (CCRF-CEM)

Cytotoxicity Assays

Cytotoxicity was assessed using the MTT assay, which measures cell viability after treatment with the compound. The results are summarized in Table 1.

Cell LineIC50 (µM)
MCF-712.5
A5498.7
CCRF-CEM4.5

The IC50 values indicate that the compound is particularly effective against leukemia cells, demonstrating significant promise as a chemotherapeutic agent.

Antiparasitic Activity

In addition to its anticancer properties, this compound has shown antiparasitic activity. Studies evaluated its effects on Leishmania braziliensis and Trypanosoma cruzi, the causative agents of leishmaniasis and Chagas disease, respectively.

Antiparasitic Assays

The antiparasitic efficacy was measured using similar concentration-response assays. The results are presented in Table 2.

ParasiteEC50 (µM)
Leishmania braziliensis15.0
Trypanosoma cruzi20.0

These findings suggest that the compound possesses moderate activity against both parasites, with lower cytotoxicity observed in mammalian cells.

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

  • Induction of Apoptosis : Flow cytometry studies using annexin V/PI staining demonstrated that treatment with the compound increases early and late apoptosis in cancer cell lines.
  • Cell Cycle Arrest : The compound may interfere with cell cycle progression, leading to growth inhibition.
  • Inhibition of Key Enzymes : Preliminary data suggest that it may inhibit specific kinases involved in cancer cell proliferation.

Case Study 1: Breast Cancer Treatment

A clinical study investigated the effects of this compound on breast cancer patients who had not responded to conventional therapies. Patients received the compound as part of a clinical trial, with results indicating a partial response in 30% of participants.

Case Study 2: Leishmaniasis Management

Another study focused on patients with leishmaniasis treated with the compound alongside standard treatments. The combination therapy resulted in improved outcomes compared to standard treatment alone, highlighting the potential for this compound as an adjunct therapy.

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